Potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate
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Overview
Description
Potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to a quinoline ring, which is further substituted with a carboxylate group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent The bromine and chlorine atoms are then introduced through electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid: Similar structure but lacks the potassium ion.
2-(2,5-dichlorophenyl)-6-methylquinoline-4-carboxylate: Similar quinoline core but with different substituents.
6-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylate: Similar structure but with chlorine instead of bromine.
Uniqueness
Potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The potassium ion also plays a role in its solubility and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2.K/c17-8-1-4-14-10(5-8)11(16(21)22)7-15(20-14)12-6-9(18)2-3-13(12)19;/h1-7H,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVRLQFJMQUTI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrCl2KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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